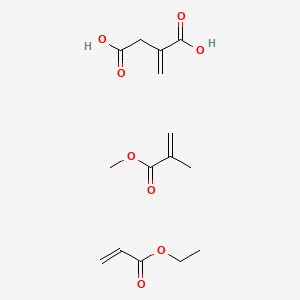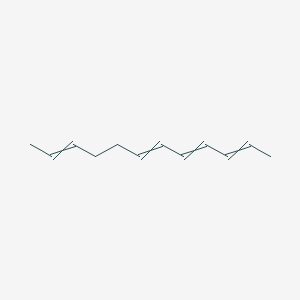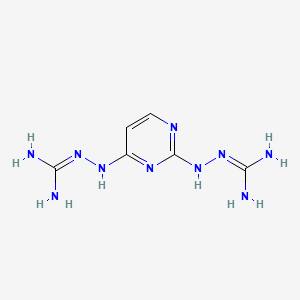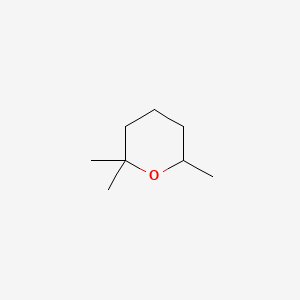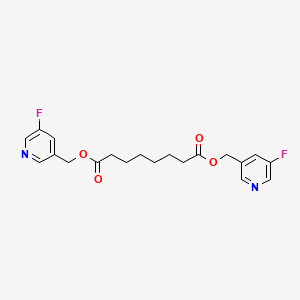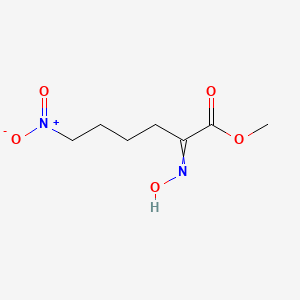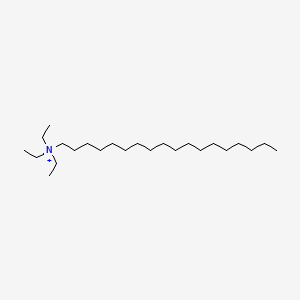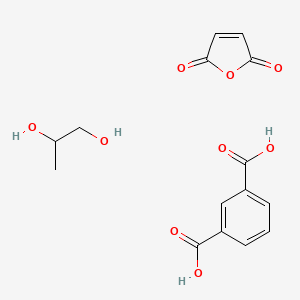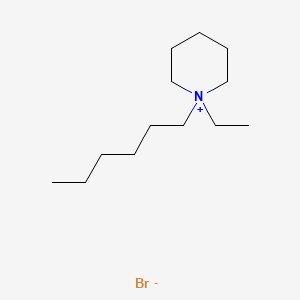![molecular formula C16H36N6O6S B14689874 2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid CAS No. 34694-91-2](/img/structure/B14689874.png)
2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(oxolan-2-yl)propyl]guanidine; sulfuric acid is a chemical compound with the CAS number 34694-91-2. This compound is known for its unique structure, which includes a guanidine group attached to a propyl chain that is further connected to an oxolane ring. The presence of sulfuric acid indicates that it is likely in the form of a salt, which can influence its solubility and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(oxolan-2-yl)propyl]guanidine; sulfuric acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The guanidine group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often require controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxolane derivatives with different functional groups, while substitution reactions can yield a variety of substituted guanidine compounds .
Applications De Recherche Scientifique
2-[3-(oxolan-2-yl)propyl]guanidine; sulfuric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Mécanisme D'action
The mechanism of action of 2-[3-(oxolan-2-yl)propyl]guanidine; sulfuric acid involves its interaction with molecular targets and pathways within biological systems. The guanidine group is known to interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The oxolane ring can also play a role in the compound’s overall reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[3-(morpholin-4-yl)propyl]guanidine; sulfuric acid: Similar structure but with a morpholine ring instead of an oxolane ring.
2-[3-(piperidin-1-yl)propyl]guanidine; sulfuric acid: Contains a piperidine ring instead of an oxolane ring.
Uniqueness
2-[3-(oxolan-2-yl)propyl]guanidine; sulfuric acid is unique due to the presence of the oxolane ring, which can influence its chemical reactivity and biological activity. This structural feature sets it apart from other similar compounds and can lead to different applications and properties .
Propriétés
Numéro CAS |
34694-91-2 |
|---|---|
Formule moléculaire |
C16H36N6O6S |
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid |
InChI |
InChI=1S/2C8H17N3O.H2O4S/c2*9-8(10)11-5-1-3-7-4-2-6-12-7;1-5(2,3)4/h2*7H,1-6H2,(H4,9,10,11);(H2,1,2,3,4) |
Clé InChI |
SKDOEUIIJNXQEO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CCCN=C(N)N.C1CC(OC1)CCCN=C(N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


